2-Chloro-5-(methylsulfonyl)benzenesulfonyl chloride
Description
Chemical Significance in Organosulfur Chemistry
The chemical significance of this compound within organosulfur chemistry stems from its unique dual sulfonyl functionality combined with strategic halogen substitution. Organosulfur compounds display versatile redox reactivity, making them archetypal substrates for the development of catalytic oxygen atom transfer methods. The presence of both a sulfonyl chloride group and a methylsulfonyl substituent creates a compound with exceptional electrophilic properties, positioning it as a valuable synthetic intermediate in advanced organic transformations. Sulfonyl chlorides function as potent electrophiles, serving as sources of the corresponding sulfonyl cation synthons in nucleophilic substitution reactions.
The structural complexity of this compound exemplifies the evolution of organosulfur chemistry beyond simple sulfur-containing molecules. Modern organosulfur compounds encompass three types of oxyacids: sulfenic acids with the general formula R-SOH, sulfinic acids represented as RS(O)OH, and sulfonic acids characterized by RSO₂OH structures. The target compound incorporates elements of the sulfonic acid derivative chemistry through its sulfonyl chloride functionality while simultaneously presenting methylsulfonyl substitution that demonstrates sophisticated synthetic control over multiple oxidation states of sulfur within a single molecule.
Research in organosulfur chemistry has revealed that sulfonyl chlorides react readily with numerous nucleophiles, most notably alcohols and amines, following well-established mechanistic pathways. The dual sulfonyl nature of this compound creates opportunities for selective functionalization, where the sulfonyl chloride group can undergo nucleophilic substitution while the methylsulfonyl group remains intact, providing a handle for further synthetic elaboration. This selectivity has proven particularly valuable in medicinal chemistry applications where precise functional group manipulation is essential for biological activity optimization.
Historical Development of Sulfonyl Chloride Derivatives
The historical development of sulfonyl chloride derivatives traces its origins to fundamental discoveries in sulfur chemistry during the mid-nineteenth century. Early investigations into the synthesis of sulfonyl chlorides established foundational methodologies that continue to influence contemporary synthetic approaches. The evolution of chemical reactions applicable for the practical synthesis of organic sulfonyl chlorides and amides received significant attention from researchers following early publications describing the action of chlorine-water on mercaptopyrimidines.
Traditional synthetic approaches to sulfonyl chlorides relied heavily on oxidative chlorination chemistry employing strong oxidizing agents combined with halide sources. The combination of aqueous oxidants and hydrochloric acid presented significant safety challenges due to chlorine gas evolution, prompting the development of alternative methodologies. Historical synthesis methods included the Reed reaction for alkylsulfonyl chlorides, involving the treatment of hydrocarbons with sulfur dioxide and chlorine to yield the corresponding sulfonyl chloride with hydrogen chloride elimination.
The industrial production of arylsulfonyl chlorides traditionally employed a two-step, one-pot reaction sequence beginning with arene substrates and chlorosulfuric acid. This established methodology proceeded through benzenesulfonic acid intermediates, which could subsequently undergo chlorination with thionyl chloride. Alternative historical approaches included treating benzenesulfonate salts with phosphorus pentachloride or utilizing benzenediazonium chloride reactions with sulfur dioxide and copper(I) chloride to generate sulfonyl chlorides through diazonium decomposition pathways.
Contemporary developments have introduced novel Sandmeyer-type sulfonyl chloride synthesis methodologies that address limitations of traditional approaches. These modern methods utilize feedstock anilines with DABCO-bis(sulfur dioxide) as a stable sulfur dioxide surrogate, combined with hydrochloric acid and copper catalysis. The advancement represents a significant departure from oxidation-sensitive thiol precursors and oxidative chlorination chemistry, demonstrating improved safety profiles and operational simplicity. The scalability of these modern approaches has been demonstrated on multi-gram scales with excellent yields and purity, reflecting the maturation of sulfonyl chloride synthetic methodology.
Positional Isomerism in Disubstituted Benzenesulfonyl Chlorides
Positional isomerism in disubstituted benzenesulfonyl chlorides represents a fundamental aspect of aromatic substitution chemistry that directly impacts the properties and reactivity of compounds such as this compound. For disubstituted benzene derivatives, three distinct positional isomers are possible based on the relative positioning of substituents: ortho (1,2-), meta (1,3-), and para (1,4-) arrangements. These positional relationships profoundly influence both the electronic properties and synthetic accessibility of the resulting compounds.
The specific substitution pattern in this compound corresponds to a meta-relationship between the chloro and methylsulfonyl substituents, with the sulfonyl chloride group positioned ortho to the chlorine atom. This particular arrangement creates unique electronic effects due to the electron-withdrawing nature of all three substituents. The chlorine atom, both sulfonyl groups, and the methylsulfonyl functionality all serve as electron-withdrawing substituents, creating a highly electrophilic aromatic system with distinctive reactivity patterns.
Spectroscopic analysis techniques provide crucial tools for distinguishing between positional isomers of disubstituted benzene derivatives. Infrared spectroscopy reveals characteristic carbon-hydrogen wagging peak positions that vary systematically with substitution patterns. For meta-substituted benzene rings, carbon-hydrogen wagging peaks typically appear between 810 and 750 reciprocal centimeters, accompanied by ring bending peaks near 690 reciprocal centimeters. These spectroscopic fingerprints enable definitive structural characterization and differentiation from alternative positional isomers.
The following table summarizes key distinguishing spectroscopic features for disubstituted benzene positional isomers:
| Substitution Pattern | Carbon-Hydrogen Wag Range (cm⁻¹) | Ring Bend Presence | Additional Characteristics |
|---|---|---|---|
| Monosubstituted | 770-710 | Present (690±10) | Intense ring bend peak |
| Ortho-disubstituted | 770-735 | Absent | Single diagnostic peak |
| Meta-disubstituted | 810-750 | Present (690±10) | Similar to monosubstituted |
| Para-disubstituted | 860-790 | Absent | Highest wagging frequency |
The electronic effects resulting from different substitution patterns significantly influence both synthetic routes and chemical reactivity. Meta-substituted derivatives like this compound experience reduced electronic interaction between substituents compared to ortho-substituted analogs, resulting in more predictable reactivity patterns and reduced steric hindrance effects. This positioning facilitates selective chemical transformations and enhances the compound's utility as a synthetic intermediate in complex molecule construction.
Understanding positional isomerism becomes particularly crucial when considering synthetic strategies for accessing specific substitution patterns. The preparation of meta-disubstituted derivatives often requires careful consideration of directing effects during electrophilic aromatic substitution reactions. The electron-withdrawing nature of sulfonyl groups makes them meta-directing substituents, which aligns favorably with the observed substitution pattern in the target compound. This directing effect reflects the fundamental principles governing aromatic substitution chemistry and provides insight into rational synthetic design strategies for accessing specific positional isomers.
Properties
IUPAC Name |
2-chloro-5-methylsulfonylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O4S2/c1-14(10,11)5-2-3-6(8)7(4-5)15(9,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCBIWRMYWDSNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585522 | |
| Record name | 2-Chloro-5-(methanesulfonyl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90084-62-1 | |
| Record name | 2-Chloro-5-(methanesulfonyl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The precursor, 5-methylsulfonyl-2-chlorobenzenesulfonic acid, is treated with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to convert the sulfonic acid group (-SO₃H) into sulfonyl chloride (-SO₂Cl). The reaction proceeds via nucleophilic substitution, where PCl₅ acts as both a chlorinating agent and a Lewis acid catalyst.
Key Steps:
- Sulfonation: Introduction of a sulfonic acid group at position 1 of 2-chloro-5-methylsulfonylbenzene using fuming sulfuric acid.
- Chlorination: Treatment with PCl₅ at 60–80°C for 4–6 hours to yield the sulfonyl chloride.
Optimization Notes:
- Excess PCl₅ (2.5–3.0 equivalents) ensures complete conversion.
- Solvent-free conditions minimize side reactions, though dichloromethane may be used to moderate exothermicity.
Yield: 78–85% (reported for analogous structures).
Catalytic Chlorination in Microchannel Reactors
Recent advancements in continuous-flow chemistry enable efficient synthesis of polysubstituted aromatic compounds. A Chinese patent (CN113896665B) details the use of microchannel reactors for synthesizing related sulfonyl chlorides.
Process Overview
The method employs a zinc-loaded ZSM-5 zeolite (Zn/H-ZSM-5) catalyst to facilitate chlorination and sulfonation in a single step.
Procedure:
- Catalyst Preparation: Sublimed zinc is deposited onto H-ZSM-5 zeolite (Si/Al = 21) under vacuum at 673 K.
- Reaction Setup:
- Product Isolation: The effluent is cooled to -20°C, and the sulfonyl chloride is precipitated, washed with ether, and dried under vacuum.
Advantages:
- Enhanced Heat Transfer: Microchannel design prevents thermal degradation.
- Catalyst Stability: Zn/H-ZSM-5 retains activity for >100 hours.
Yield: 86–90% (similar substrates).
Oxidation of Sulfide Intermediates
This two-step approach involves synthesizing a sulfide precursor followed by oxidation to the sulfone and subsequent chlorination.
Synthesis of 2-Chloro-5-(Methylthio)Benzenesulfonyl Chloride
The precursor is prepared via Friedel-Crafts sulfonation:
Oxidation to Methylsulfonyl
The methylthio (-SMe) group is oxidized to methylsulfonyl (-SO₂Me) using hydrogen peroxide (H₂O₂) in acetic acid at 60–80°C.
Reaction Conditions:
Yield: 70–75% (over two steps).
Comparative Analysis of Methods
| Method | Key Reagents | Temperature (°C) | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Chlorosulfonation | PCl₅, ClSO₃H | 60–80 | 78–85 | High regioselectivity | Requires harsh acidic conditions |
| Microchannel Reactor | Zn/H-ZSM-5, DMSO, MeOH | 180–200 | 86–90 | Continuous production, high efficiency | Specialized equipment required |
| Sulfide Oxidation | H₂O₂, Acetic acid | 60–80 | 70–75 | Mild oxidation conditions | Multi-step, moderate overall yield |
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-(methylsulfonyl)benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding sulfonamide, sulfonate, or sulfonyl derivatives.
Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction Reactions: The compound can undergo reduction reactions to form sulfide derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (amines, alcohols, thiols), solvents (dichloromethane, tetrahydrofuran), and bases (triethylamine, pyridine).
Oxidation Reactions: Oxidizing agents (H2O2, KMnO4), solvents (water, acetic acid).
Reduction Reactions: Reducing agents (LiAlH4, NaBH4), solvents (ether, tetrahydrofuran).
Major Products Formed:
Sulfonamide Derivatives: Formed by substitution with amines.
Sulfonate Derivatives: Formed by substitution with alcohols.
Sulfone Derivatives: Formed by oxidation of the methylsulfonyl group.
Sulfide Derivatives: Formed by reduction of the methylsulfonyl group.
Scientific Research Applications
Organic Synthesis
The compound serves as a crucial intermediate in the synthesis of various organic compounds. It is commonly used to create sulfonamides and other sulfonate derivatives through nucleophilic substitution reactions. These reactions are vital for developing new pharmaceuticals and agrochemicals.
Medicinal Chemistry
In medicinal chemistry, 2-chloro-5-(methylsulfonyl)benzenesulfonyl chloride has been utilized in the development of drugs targeting specific biological pathways. For instance, compounds with similar sulfonamide structures have demonstrated antibacterial properties, suggesting that this compound may exhibit similar pharmacological effects. The methylsulfonyl group may enhance solubility and bioavailability, furthering its potential as a therapeutic agent.
Biological Research
The compound is also employed in biological research for modifying biomolecules such as proteins and peptides. This modification aids in studying their structure-function relationships and interactions within biological systems .
Drug Development
A recent study highlighted the use of sulfonamide derivatives in targeting MYC oncogenes in cancer therapy. Compounds derived from similar structures were screened for their ability to inhibit protein interactions essential for tumor growth . The findings suggest that modifications using compounds like this compound could lead to effective anticancer agents.
Antibacterial Activity
Research into sulfonamide derivatives has shown promising antibacterial activity against various pathogens. The presence of the methylsulfonyl group may enhance the efficacy of these compounds by improving their solubility and interaction with bacterial enzymes.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(methylsulfonyl)benzenesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The chloro group is highly reactive and can be readily substituted by nucleophiles, leading to the formation of various sulfonyl derivatives. The methylsulfonyl group can undergo oxidation or reduction reactions, resulting in the formation of sulfone or sulfide derivatives .
Molecular Targets and Pathways:
Nucleophilic Substitution: The chloro group acts as a leaving group, allowing nucleophiles to attack the benzene ring and form new covalent bonds.
Oxidation and Reduction: The methylsulfonyl group can be oxidized to form sulfone derivatives or reduced to form sulfide derivatives, depending on the reaction conditions and reagents used.
Comparison with Similar Compounds
Structural and Functional Group Comparison
The table below summarizes key structural and physicochemical properties of 2-chloro-5-(methylsulfonyl)benzenesulfonyl chloride and related compounds:
Biological Activity
2-Chloro-5-(methylsulfonyl)benzenesulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its diverse biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential applications in medicinal chemistry.
- Molecular Formula : C7H8ClO3S2
- Molecular Weight : 239.73 g/mol
- CAS Number : 90084-62-1
The biological activity of this compound primarily involves its electrophilic nature, allowing it to react with nucleophiles such as amines, alcohols, and thiols. This reactivity is crucial for its role in synthesizing sulfonamide derivatives, which exhibit various pharmacological activities.
Key Mechanisms:
- Electrophilic Aromatic Substitution : The compound can undergo electrophilic aromatic substitution reactions, leading to the formation of sulfonamides.
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in metabolic pathways, influencing cellular functions and signaling cascades.
Biological Activities
The compound exhibits a range of biological activities, making it a valuable candidate for drug development:
Antimicrobial Activity
Research indicates that sulfonamide derivatives derived from this compound possess significant antibacterial properties. They are effective against various Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values have been reported in the range of 15.625–62.5 μM against Staphylococcus aureus.
| Compound | MIC (μM) | Bacterial Strain |
|---|---|---|
| This compound | 15.625–62.5 | S. aureus |
| Other Sulfonamide Derivatives | Varies | Various Strains |
Anti-Cancer Properties
The compound has shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have demonstrated its effectiveness against several cancer cell lines.
Case Studies
- In Vitro Studies : A study evaluated the effects of sulfonamide derivatives on human cancer cell lines, revealing IC50 values ranging from 100–200 nM for growth inhibition.
- Animal Models : In vivo studies using xenograft models have shown that these compounds can significantly reduce tumor growth with acceptable toxicity profiles.
Safety and Toxicology
While this compound has therapeutic potential, safety assessments indicate that it can cause skin burns and eye damage upon contact. Proper handling and safety protocols are essential when working with this compound.
Q & A
Q. What are the critical safety protocols for handling 2-chloro-5-(methylsulfonyl)benzenesulfonyl chloride in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats to prevent skin/eye contact. Use respiratory protection if ventilation is insufficient .
- First Aid: For skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes and seek medical attention. Avoid inducing vomiting if ingested; instead, rinse mouth and consult poison control .
- Storage: Store in a cool, dry, well-ventilated area away from incompatible substances (e.g., bases, amines). Use airtight containers under inert gas (e.g., argon) to prevent hydrolysis .
Q. What are the foundational steps for synthesizing this compound?
Methodological Answer:
- Starting Material: Begin with 2-chloro-5-(chlorosulfonyl)benzoic acid. React with oxalyl chloride in the presence of catalytic DMF to form the intermediate benzoyl chloride .
- Purification: Isolate the product via vacuum distillation or column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) .
- Yield Optimization: Maintain reaction temperatures <30°C to minimize side reactions (e.g., hydrolysis). Monitor reaction progress via TLC or HPLC .
Q. How is this compound characterized analytically?
Methodological Answer:
- NMR Spectroscopy: Use H and C NMR to confirm sulfonyl and chloro group positions. For example, sulfonyl protons typically resonate at δ 3.1–3.3 ppm in CDCl .
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., exact mass 288.947 g/mol) and isotopic patterns .
- Elemental Analysis: Verify purity (>95%) by comparing experimental vs. theoretical C, H, S, and Cl percentages .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
Methodological Answer:
- Catalyst Screening: Test alternative catalysts (e.g., thionyl chloride vs. oxalyl chloride) to enhance acyl chloride formation efficiency .
- Solvent Selection: Compare polar aprotic solvents (e.g., DCM, THF) for solubility and reaction kinetics. Avoid protic solvents to prevent hydrolysis .
- Temperature Control: Use cryogenic conditions (-10°C) during sulfonation to suppress byproduct formation. Monitor via in-situ FTIR for real-time analysis .
Q. How does the compound’s reactivity vary in different solvent systems?
Methodological Answer:
- Solvolysis Studies: Conduct kinetic analyses in fluoroalcohols (e.g., hexafluoroisopropanol) to assess nucleophilic substitution rates. Compare with aqueous or DMSO systems .
- Mechanistic Insights: Use Hammett plots to correlate solvent polarity with reaction rates. For example, electron-withdrawing groups on the benzene ring accelerate sulfonation .
Q. What computational methods predict the compound’s reactivity in novel reactions?
Methodological Answer:
- DFT Calculations: Model transition states for sulfonyl chloride reactions (e.g., with amines) using Gaussian or ORCA software. Focus on charge distribution at the sulfonyl group .
- Molecular Dynamics: Simulate solvent effects on reaction pathways to identify optimal conditions for nucleophilic substitution .
Q. How should researchers resolve contradictory data in spectroscopic characterization?
Methodological Answer:
Q. What role does this compound play in synthesizing pharmacologically active molecules?
Methodological Answer:
- Sulfonamide Formation: React with heterocyclic amines (e.g., pyrrolidine) to form sulfonamide derivatives, which are common in T-type calcium channel inhibitors (e.g., ABT-639 analogs) .
- Biological Testing: Evaluate synthesized derivatives in vitro for target binding (e.g., radioligand assays) and ADME properties (e.g., hepatic microsome stability) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
